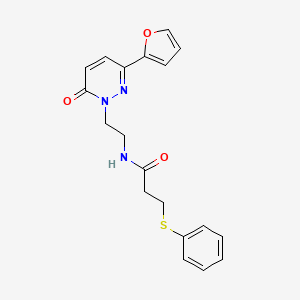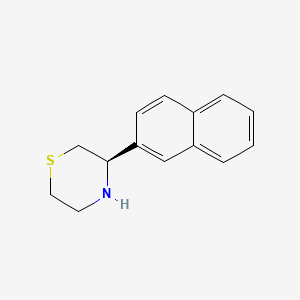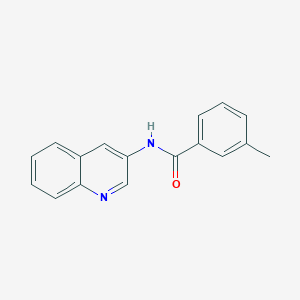![molecular formula C16H16N4O B2999637 (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide CAS No. 377765-00-9](/img/structure/B2999637.png)
(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide is a complex organic compound that features a quinoline ring system substituted with a dimethylamino group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide typically involves multi-step organic reactions. . The cyano group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for drug design and development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its functional groups that allow for various chemical modifications .
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, while the dimethylamino group can form hydrogen bonds with biological macromolecules. These interactions can disrupt normal cellular processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)quinoline: Similar in structure but lacks the cyano group.
7-Methylquinoline: Similar quinoline core but without the dimethylamino and cyano groups.
N-(2,2-Dichloro-1-cyanoethenyl)prop-2-enamide: Similar in having a cyano group but differs in the rest of the structure.
Uniqueness
(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(Z)-2-cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-4-5-11-7-12(8-13(9-17)15(18)21)16(20(2)3)19-14(11)6-10/h4-8H,1-3H3,(H2,18,21)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLFPIYXVHARRW-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C(=O)N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C(/C#N)\C(=O)N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B2999555.png)
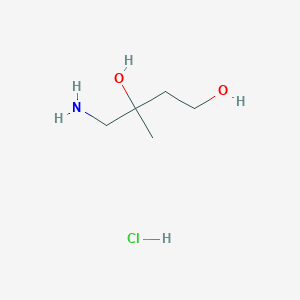
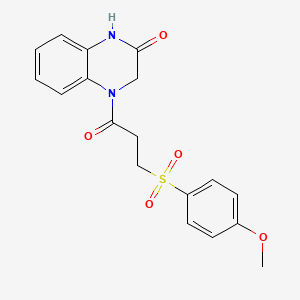
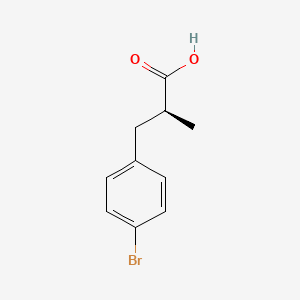
![2-{[(3-methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2999560.png)
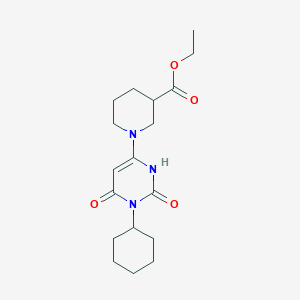
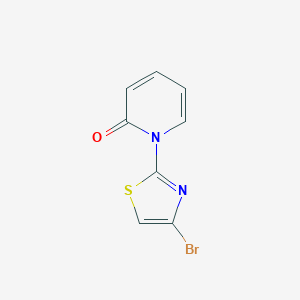
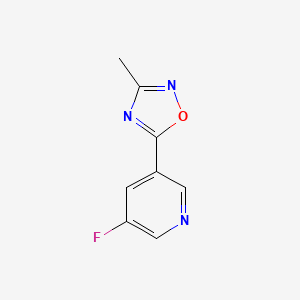
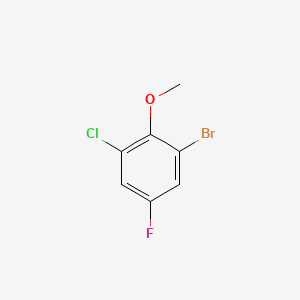
![3,4-diethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2999568.png)
![2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine](/img/structure/B2999570.png)
